N-(2,6-Dimethylphenyl)chloroacetamide (2-chloro-2′,6′-acetoxylidide) is nonsteroidal antinflammatory drug.
Lidocaine intermediate.
2-Chloro-N-(2,6-dimethylphenyl)acetamide
CAS No.: 1131-01-7
Cat. No.: VC21337010
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1131-01-7 |
---|---|
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.66 g/mol |
IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Standard InChI Key | FPQQSNUTBWFFLB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CCl |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CCl |
Appearance | White Solid |
Melting Point | 148-150°C |
Chemical Structure and Properties
Structural Composition
The compound’s structure comprises:
-
Amide group: A central carbonyl group (C=O) bonded to an amine (NH) and a methyl group.
-
Chloro substituent: Positioned on the second carbon of the acetamide chain, enhancing electrophilic reactivity.
-
2,6-Dimethylphenyl group: A hydrophobic aromatic ring with methyl groups at the 2- and 6-positions, contributing to steric hindrance and reduced water solubility.
Chemical Formula:
Molecular Weight: 197.66 g/mol .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 143–151°C | |
Density | ~1.136 g/cm³ (estimated) | |
Solubility | Insoluble in water; soluble in chloroform, methanol | |
pKa | 12.91 (predicted) |
Synthesis and Reactivity
Table 2: Hypothetical Reaction Scheme
Step | Reagents/Conditions | Outcome |
---|---|---|
Acylation | 2-Chloroacetyl chloride, base | Amide bond formation |
Purification | Crystallization, chromatography | Isolation of product |
Note: Specific yields and conditions require experimental validation.
Reactivity Profile
-
Electrophilic Carbonyl: The carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols) .
-
Chlorine Substituent: Susceptible to nucleophilic substitution, enabling further functionalization .
Applications in Research and Industry
Pharmaceutical Research
2-Chloro-N-(2,6-dimethylphenyl)acetamide is recognized as a nonsteroidal anti-inflammatory drug (NSAID), though its precise mechanism remains under investigation . Potential applications include:
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Inflammation Studies: Used to model NSAID interactions in biological systems.
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Chiral Analysis: Employed in the enantiomeric determination of tocainide, a local anesthetic, via gas chromatography with electron-capture detection .
Analytical Chemistry
The compound serves as a reference standard in pharmaceutical quality control, particularly for lidocaine impurities .
Hazard Code | Description | Precautions |
---|---|---|
GHS07 | Skin and eye irritation | Use gloves, goggles |
H315, H319 | Causes skin/eye irritation | Avoid contact |
H335 | May cause respiratory irritation | Work in fume hood |
Storage: Stable at ambient temperatures; store in airtight containers away from moisture .
Diverse Nomenclature and Synonyms
Table 3: Common Synonyms
Synonym | CAS Number |
---|---|
N-(2,6-Dimethylphenyl)chloroacetamide | 1131-01-7 |
2-Chloro-2',6'-dimethylacetanilide | 1131-01-7 |
Chloroacetamido-2,6-xylidine | 1131-01-7 |
NSC 37260 | 1131-01-7 |
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